molecular formula C12H14N4O3S2 B2808271 3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 2310152-75-9

3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide

Cat. No.: B2808271
CAS No.: 2310152-75-9
M. Wt: 326.39
InChI Key: SXGMMDQBVYJAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, a thiophene ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Coupling with Thiophene: The thiophene ring can be introduced through coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications as a pharmaceutical intermediate or in drug discovery.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(phenyl)azetidine-1-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(pyridin-2-yl)azetidine-1-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide lies in its combination of functional groups, which can impart distinct chemical and biological properties. The presence of the thiophene ring, for example, might enhance its electronic properties or binding interactions compared to similar compounds with different aromatic rings.

Properties

IUPAC Name

3-(1-methylimidazol-2-yl)sulfonyl-N-thiophen-2-ylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S2/c1-15-5-4-13-12(15)21(18,19)9-7-16(8-9)11(17)14-10-3-2-6-20-10/h2-6,9H,7-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGMMDQBVYJAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.